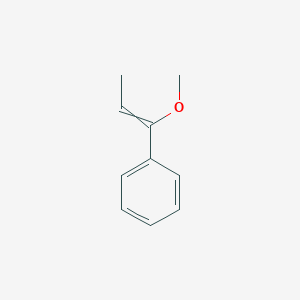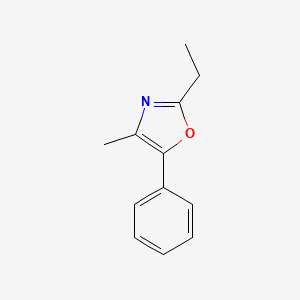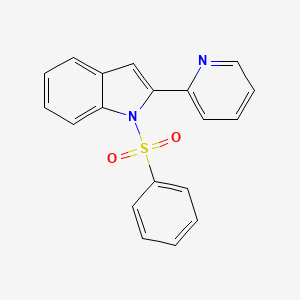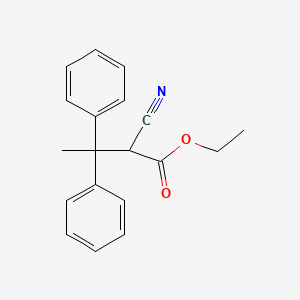
2-Cyano-3,3-diphenylbutyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3,3-diphenylbutyric acid ethyl ester, also known as ethyl 2-cyano-3,3-diphenylacrylate, is an organic compound with the molecular formula C18H15NO2. It is a derivative of butyric acid and is characterized by the presence of a cyano group and two phenyl groups attached to the butyric acid backbone. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-diphenylbutyric acid ethyl ester typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium bicarbonate. The reaction is carried out under reflux conditions for 16 to 18 hours, during which the water generated is separated to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3,3-diphenylbutyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Aplicaciones Científicas De Investigación
2-Cyano-3,3-diphenylbutyric acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of UV absorbers and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3,3-diphenylbutyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: A closely related compound with similar chemical properties.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate: Used as a UV absorber in sunscreens.
2-Cyano-3,3-diphenylacrylic acid ethyl ester: Another derivative with comparable reactivity.
Uniqueness
2-Cyano-3,3-diphenylbutyric acid ethyl ester is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both cyano and ester groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
73758-55-1 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3,3-diphenylbutanoate |
InChI |
InChI=1S/C19H19NO2/c1-3-22-18(21)17(14-20)19(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3 |
Clave InChI |
JTIFIPAJMMMUCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


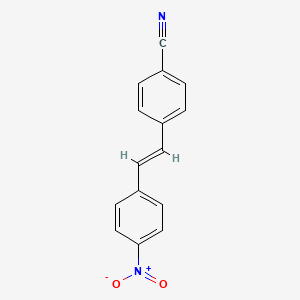
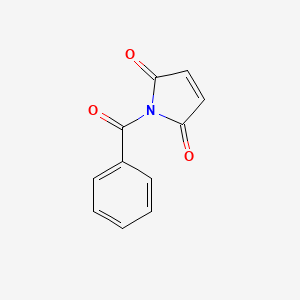
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

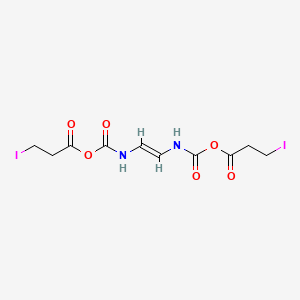

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

